molecular formula C14H19N5O3S B2968484 N-(4-{[(tert-butyl)amino]sulfonyl}phenyl)-2-(1,2,4-triazolyl)acetamide CAS No. 939256-74-3

N-(4-{[(tert-butyl)amino]sulfonyl}phenyl)-2-(1,2,4-triazolyl)acetamide

Cat. No.: B2968484
CAS No.: 939256-74-3
M. Wt: 337.4
InChI Key: BAPLLOADZVVNMT-UHFFFAOYSA-N
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Description

N-(4-{[(tert-butyl)amino]sulfonyl}phenyl)-2-(1,2,4-triazolyl)acetamide is a synthetic acetamide derivative featuring a sulfonamide-linked tert-butylamino group on the phenyl ring and a 1,2,4-triazole moiety (Figure 1).

Properties

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-14(2,3)18-23(21,22)12-6-4-11(5-7-12)17-13(20)8-19-10-15-9-16-19/h4-7,9-10,18H,8H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPLLOADZVVNMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(tert-butyl)amino]sulfonyl}phenyl)-2-(1,2,4-triazolyl)acetamide typically involves multiple steps:

    Formation of the sulfonamide intermediate: The reaction begins with the sulfonation of 4-aminophenyl tert-butylamine to form the sulfonamide intermediate.

    Introduction of the triazole moiety: The intermediate is then reacted with 2-bromo-1,2,4-triazole under basic conditions to introduce the triazole ring.

    Acetylation: Finally, the acetylation of the triazole derivative yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(tert-butyl)amino]sulfonyl}phenyl)-2-(1,2,4-triazolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the sulfonamide group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives or amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(4-{[(tert-butyl)amino]sulfonyl}phenyl)-2-(1,2,4-triazolyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(tert-butyl)amino]sulfonyl}phenyl)-2-(1,2,4-triazolyl)acetamide involves its interaction with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or proteins. The sulfonamide group can mimic natural substrates, leading to competitive inhibition of enzymes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs (Table 1) share the acetamide core but differ in substituents, influencing solubility, bioavailability, and target affinity.

Table 1: Structural and Physicochemical Comparison

Compound Name (IUPAC) Key Substituents Molecular Formula Molar Mass (g/mol) pKa (Predicted) Notable Features
Target Compound 4-(tert-butylamino)sulfonylphenyl; 1,2,4-triazolyl C₁₄H₁₉N₅O₃S 337.40 ~5.5 (estimated) High lipophilicity (tert-butyl), dual H-bonding sites
N-(4-(Benzyloxy)phenyl)-2-((5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide Benzyloxy; 4-methoxyphenyl; thioether linkage C₃₄H₃₃N₅O₃S 599.73 N/A Enhanced π-π stacking (methoxy, benzyloxy)
2-{[5-(4-tert-butylphenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide Ethoxyphenyl; chloro-methylphenyl C₂₉H₃₀ClN₅O₂S 560.11 N/A Halogen (Cl) improves target selectivity
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide Oxazole; isopropylphenoxy C₂₁H₂₃N₃O₅S 429.49 5.58 Mixed solubility (polar oxazole vs. hydrophobic isopropyl)
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide Amino; 2-chlorophenyl; butylphenyl C₂₁H₂₃ClN₆OS 458.97 N/A Amino group enhances water solubility

Pharmacological Activities

While direct data for the target compound is unavailable, structurally related acetamide derivatives exhibit diverse pharmacological profiles:

  • Analgesic Activity : N-Phenylacetamide sulphonamides (e.g., compound 35 in ) showed comparable efficacy to paracetamol, attributed to sulfonamide-mediated COX inhibition.
  • Anti-inflammatory Activity: Triazole-linked acetamides (e.g., ) demonstrated reduced hypernociception in inflammatory pain models via TRPV1 modulation.
  • Target Selectivity : Halogenated analogs (e.g., ) exhibited improved selectivity for pain receptors due to hydrophobic and electronic effects.

Structure-Activity Relationship (SAR) Insights

  • Sulfonamide Group : Critical for hydrogen bonding with serine residues in COX enzymes.
  • Triazole Moiety : Enhances metal chelation (e.g., Zn²⁺ in metalloproteases), contributing to anti-inflammatory effects.
  • Substituent Effects :
    • tert-Butyl : Increases metabolic stability but may reduce aqueous solubility.
    • Methoxy/Ethoxy : Improve membrane permeability via lipophilicity but may lower oral bioavailability.
    • Halogens (Cl) : Enhance binding affinity to hydrophobic pockets in target proteins.

Biological Activity

N-(4-{[(tert-butyl)amino]sulfonyl}phenyl)-2-(1,2,4-triazolyl)acetamide is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that may confer various biological activities. This article reviews its biological activity based on diverse research findings, including in vitro studies, structure-activity relationships (SAR), and case studies.

  • Chemical Name : this compound
  • CAS Number : 159855-97-7
  • Molecular Formula : C12H17N3O4S
  • Molecular Weight : 271.33 g/mol

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. The presence of the triazole moiety is crucial as it has been shown to modulate cytochrome P450 enzymes, which play a significant role in drug metabolism and the pharmacokinetics of various compounds . Additionally, the sulfonamide group enhances solubility and bioavailability, contributing to its potential efficacy in therapeutic applications.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit antifungal properties by inhibiting fungal cytochrome P450 enzymes. For instance, studies on triazole fungicides have demonstrated their ability to affect the expression of mammalian CYP genes, suggesting a broader impact on metabolic processes .

Anticancer Activity

In vitro studies have shown that derivatives of triazole compounds can exhibit antiproliferative effects against various cancer cell lines. For example, a related compound demonstrated significant activity against human cervix carcinoma (HeLa) cells with an IC50 value of 9.6 μM . This suggests that modifications to the triazole structure can enhance anticancer properties.

Case Studies

  • Chagas Disease Treatment : A related series of compounds was evaluated for their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. One compound showed submicromolar activity and high ligand efficiency, indicating potential for further development as a therapeutic agent .
  • Metabolic Stability : Studies on related triazole compounds revealed enantioselective metabolism in rat hepatocytes, highlighting the importance of structural modifications in influencing metabolic pathways and potential toxicity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • The triazole ring is essential for enhancing biological activity.
  • The sulfonamide group contributes to improved solubility and interaction with target proteins.
  • Variations in substituents on the phenyl ring can significantly alter potency and selectivity against different biological targets.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundIC50 Value (μM)Reference
AntifungalMyclobutanil1000
Anticancer (HeLa)Triazole Derivative9.6
TrypanocidalATC Compound<1

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